molecular formula C7H7BrN2O B15330244 1-(2-Amino-6-bromopyridin-3-YL)ethanone CAS No. 1393551-43-3

1-(2-Amino-6-bromopyridin-3-YL)ethanone

Cat. No.: B15330244
CAS No.: 1393551-43-3
M. Wt: 215.05 g/mol
InChI Key: UKCUPSVKGMIWFC-UHFFFAOYSA-N
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Description

1-(2-Amino-6-bromopyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-Amino-6-bromopyridin-3-YL)ethanone typically involves the reaction of 3-bromopyridine with hydrobromic acid to form a brominated intermediate. This intermediate is then reacted with iron acetate to remove the bromine and yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-bromopyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

1-(2-Amino-6-bromopyridin-3-YL)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-bromopyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6-bromopyridin-3-YL)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

CAS No.

1393551-43-3

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(2-amino-6-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H2,9,10)

InChI Key

UKCUPSVKGMIWFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Br)N

Origin of Product

United States

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